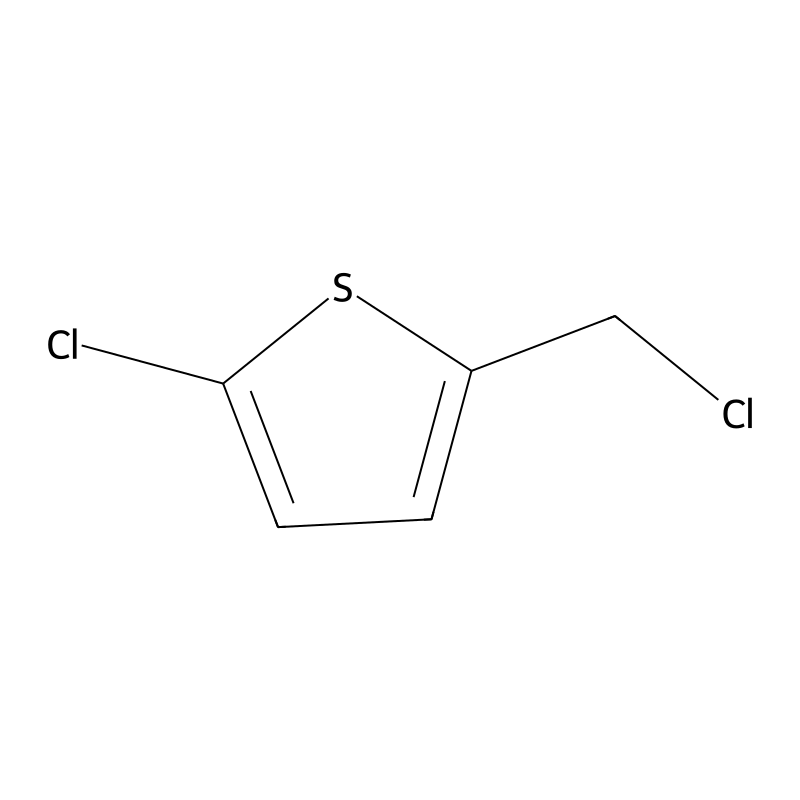

2-Chloro-5-(chloromethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor

2-Chloro-5-(chloromethyl)thiophene finds use as a building block in organic synthesis. The presence of both a chlorine atom and a chloromethyl group makes it a versatile intermediate for the preparation of more complex molecules. A study published in the European Journal of Medicinal Chemistry describes its application in the synthesis of novel biphenyl-based imidazole derivatives with potential anticonvulsant activity [].

2-Chloro-5-(chloromethyl)thiophene is a chlorinated derivative of thiophene, characterized by the presence of two chlorine atoms and a chloromethyl group attached to the thiophene ring. Its molecular formula is C₅H₄Cl₂S, and it has a molecular weight of 167.06 g/mol. The compound is typically encountered as a colorless oily liquid and is known for its strong irritant properties, particularly to mucous membranes and skin . It has been noted to be a labile compound, prone to decomposition and polymerization under certain conditions, which can lead to hazardous situations .

- Alkylation: It reacts with monoethanolamine vinyl ether in ethyl alcohol at elevated temperatures (60-70°C) to yield disubstituted products .

- Chloromethylation: The compound can be synthesized through chloromethylation processes involving thiophene, hydrochloric acid, and formaldehyde, although this method may yield side products .

- Nucleophilic Substitution: The chlorinated groups make it susceptible to nucleophilic attack, allowing it to participate in various substitution reactions with nucleophiles.

2-Chloro-5-(chloromethyl)thiophene exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics in biological systems . Additionally, the compound's structure suggests potential interactions with various biomolecules, making it relevant in biochemical research.

The synthesis of 2-Chloro-5-(chloromethyl)thiophene can be achieved through several methods:

- Chloromethylation of Thiophene: This involves treating thiophene with hydrochloric acid and formaldehyde under controlled temperatures (preferably between 0°C and 20°C). The reaction is facilitated by introducing hydrogen chloride gas into the mixture .

- Alternative Methods: Other synthetic routes may involve different chlorinating agents or solvents to optimize yield and minimize side products.

The applications of 2-Chloro-5-(chloromethyl)thiophene are diverse:

- Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: Its reactivity makes it valuable in chemical research for developing new compounds or studying reaction mechanisms.

- Biochemical Studies: The compound's interaction with biological molecules positions it as a candidate for further studies in pharmacology.

Interaction studies have highlighted the compound's ability to engage with various biomolecules, influencing enzymatic activities and potentially altering metabolic pathways. For instance, its role as a cytochrome P450 enzyme inhibitor could have implications for drug interactions and toxicity profiles in pharmacological contexts .

Several compounds share structural similarities with 2-Chloro-5-(chloromethyl)thiophene. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | 0.76 | Contains a carbonyl group instead of chloromethyl |

| (5-Chlorothiophen-2-yl)methanamine hydrochloride | 548772-41-4 | 0.74 | Amino group present; different reactivity |

| 2-Chloro-5-thiophenecarboxaldehyde | 7283-96-7 | 0.72 | Contains an aldehyde group |

| 4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | 0.64 | Additional chlorine substitution |

| 5-Chlorothiophenecarboxylic acid | 5271-67-0 | 0.61 | Carboxylic acid functionality |

The unique combination of two chlorine substituents along with the chloromethyl group distinguishes 2-Chloro-5-(chloromethyl)thiophene from these similar compounds, impacting its chemical behavior and potential applications significantly.

| Method | Temperature (°C) | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|---|

| Direct Chlorination (Iodine-Catalyzed) | 75-85 | 68-95 | 2-6 | Chlorine, Iodine catalyst |

| Chloromethylation with Formaldehyde | 0-10 | 40-41 | 4-8 | Hydrochloric acid, Formaldehyde |

| Phase-Transfer Catalyzed Chlorination | 50-70 | 85-95 | 4-12 | Tetrabutylammonium bromide, Chlorine |

| Sulfuryl Chloride Chlorination | 0-85 | 75-90 | 1-4 | Sulfuryl chloride |

| Chloromethylation with Ketone Co-solvent | 0-20 | 75-81 | 4-6 | Hydrochloric acid, Formaldehyde, Ketone |

| Industrial Continuous Flow | 60-80 | 85-92 | Continuous | Chlorine, Flow reactor |

Table 2: Purification and Isolation Techniques

| Technique | Operating Conditions | Efficiency (%) | Application |

|---|---|---|---|

| Vacuum Distillation | 73-75°C at 17 mmHg | 90-95 | Primary purification |

| Fractional Distillation | 50-60°C fractionating column | 85-90 | Fine separation |

| Extractive Distillation with Dimethylformamide | Relative volatility 1.8-2.18 | 92-98 | Industrial scale |

| Column Chromatography | Silica gel stationary phase | 88-93 | Research scale |

| Crystallization from Organic Solvents | Methanol-Toluene systems | 80-85 | Final purification |

| Liquid-Liquid Extraction | Biphasic separation | 85-90 | Work-up procedure |

Table 3: Industrial Production Process Parameters

| Parameter | Range | Optimal Value | Process Type |

|---|---|---|---|

| Operating Temperature | 60-80°C | 70°C | Continuous flow |

| Pressure | 1-3 atm | 2 atm | Mild pressure |

| Residence Time | 2-4 hours | 3 hours | Moderate contact |

| Conversion Rate | 85-95% | 92% | High efficiency |

| Selectivity | 88-92% | 90% | Good selectivity |

| Energy Consumption | 2.5-3.2 megajoules per kilogram | 2.8 megajoules per kilogram | Energy efficient |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant